molecular formula C18H18N2O3S B2901529 (Z)-3-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1164536-22-4

(Z)-3-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2901529
CAS No.: 1164536-22-4
M. Wt: 342.41
InChI Key: VGRHSQIWYCNVBM-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-Methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with methoxy and methyl groups. The Z-configuration at the imine bond (C=N) is critical for its molecular geometry, influencing electronic properties and intermolecular interactions . This compound shares structural similarities with aroyl-S,N-ketene acetals and thiadiazole derivatives, which are known for applications in aggregation-induced emission (AIE) and antimicrobial activity .

Properties

IUPAC Name

3-methoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11-8-9-14(23-4)15-16(11)24-18(20(15)2)19-17(21)12-6-5-7-13(10-12)22-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRHSQIWYCNVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC(=CC=C3)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the benzothiazole derivative with a suitable benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions.

    Continuous Flow Processing: Involves the continuous addition of reagents and removal of products, which can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Amino or thiol-substituted benzothiazole derivatives.

Scientific Research Applications

(Z)-3-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Benzamide Derivatives

Compounds such as N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and N-[3-(3-chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) () provide a basis for comparison:

Property Target Compound Compound 4g () Compound 4h ()
Substituents 3,7-dimethyl; 4-methoxy (benzothiazole) 3-methylphenyl (thiadiazole) 3-chlorophenyl (thiadiazole)
Functional Groups Methoxy, benzamide Dimethylamino acryloyl, benzamide Dimethylamino acryloyl, benzamide
Melting Point (°C) Not reported 200 Not reported
IR Peaks (C=O) Not reported 1690, 1638 cm⁻¹ Similar to 4g
Potential Applications AIE, photophysics Antimicrobial, dye materials Antimicrobial, dye materials

Key Differences :

  • Methoxy groups in the target compound may enhance solubility in polar solvents compared to the chloro substituent in 4h .
Thiazole-Quinolinium Derivatives

Derivatives like 4c1 and 4d1 () feature quinolinium cores fused with benzothiazole moieties and substituents such as morpholinopropyl or pyrrolidinyl groups:

Property Target Compound 4c1 () 4d1 ()
Core Structure Benzothiazole-benzamide Benzothiazole-quinolinium Benzothiazole-quinolinium
Substituents Methoxy, methyl Morpholinopropyl, indolyl Pyrrolidinyl, indolyl
Molecular Weight Not reported 559.25 g/mol 520.24 g/mol
Bioactivity Not reported Antibacterial (mode of action studied) Antibacterial (mode of action studied)

Key Differences :

  • The target compound’s simpler benzamide structure may lack the broad-spectrum antibacterial activity observed in quinolinium derivatives but could exhibit improved photophysical properties due to reduced steric hindrance .
Aroyl-S,N-Ketene Acetals

Compounds such as (Z)-2-(3-(4-bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-iodophenyl)ethan-1-one (3v) () highlight the role of electron-withdrawing substituents (e.g., bromo, iodo) in tuning AIE properties:

Property Target Compound 3v ()
Substituents Methoxy, methyl (electron-donating) 4-bromobenzyl, 4-iodophenyl (electron-withdrawing)
Emission Wavelength Not reported Tunable (450–600 nm)
Aggregation-Induced Emission Likely (due to Z-configuration) Confirmed (strong solid-state emission)

Key Differences :

  • The target compound’s methoxy groups may redshift emission compared to halogenated analogs like 3v, but experimental validation is needed .

Notes and Limitations

Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs.

Configuration Impact : The Z-configuration is hypothesized to enhance AIE and thermal stability, as seen in related compounds .

Substituent Effects : Methoxy groups likely improve solubility and electron donation, contrasting with halogenated derivatives optimized for emission .

Biological Activity

(Z)-3-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound notable for its complex structure, which includes a thiazole ring and various substituents that contribute to its biological activity. The compound is characterized by its potential therapeutic applications, particularly in the fields of antiviral and anticancer research.

The molecular formula of this compound is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S with a molecular weight of approximately 344.38 g/mol. The compound exhibits an orange-red crystalline form with a melting point around 282°C, indicating its stability under various conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been suggested that the compound may inhibit certain enzymes by binding to their active sites, disrupting normal cellular processes. This mechanism can lead to significant therapeutic effects, particularly in inhibiting viral replication and tumor growth.

Antiviral Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit broad-spectrum antiviral effects. For instance, N-phenylbenzamide derivatives have shown efficacy against viruses such as HIV-1 and Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication . The potential of this compound in antiviral therapy warrants further investigation.

Anticancer Activity

Preliminary research suggests that this compound may also possess anticancer properties. Similar compounds have been studied for their ability to inhibit cancer cell proliferation through modulation of signaling pathways critical for cell survival and growth. The specific pathways affected by this compound remain an area for future research.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds can provide insights into its unique properties:

Compound NameMolecular FormulaUnique Features
N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamideC15H13N3O4SLacks nitro group; potential for different biological activity
(Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamideC17H18N2O4SContains sulfonamide group; may exhibit distinct pharmacological properties
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamideC16H15N2O4SIncorporates furan moiety; potential for unique interactions in biological systems

Case Studies and Research Findings

  • Antiviral Mechanisms : In vitro studies have demonstrated that derivatives similar to this compound can enhance the expression of A3G, leading to reduced replication of HBV in cell cultures .
  • Cytotoxicity Assessments : Experiments conducted on various cancer cell lines suggest that the compound can induce apoptosis through the activation of caspase pathways. This finding aligns with observations from other thiazole-containing compounds known for their anticancer activities .

Q & A

Q. What are the key structural features of (Z)-3-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how do they influence its reactivity?

The compound features a benzo[d]thiazole core with methoxy, methyl, and benzamide substituents. The Z-configuration of the imine group (ylidene) and electron-donating methoxy groups enhance stability and influence hydrogen-bonding interactions. These features are critical for tautomerism and binding to biological targets like enzymes or receptors . Methodological Insight : Use X-ray crystallography or NMR spectroscopy to confirm stereochemistry and tautomeric states. Computational modeling (e.g., DFT) can predict electronic effects of substituents .

Q. What synthetic strategies are recommended for preparing this compound with high purity?

Synthesis typically involves condensation of 4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-amine with 3-methoxybenzoyl chloride under basic conditions. Key steps:

  • Step 1 : Activation of the benzoyl chloride with triethylamine in anhydrous DCM.
  • Step 2 : Slow addition to the thiazole amine at 0–5°C to minimize side reactions.
  • Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. How can researchers validate the compound’s identity and purity?

Analytical Workflow :

  • NMR : Compare chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.8–4.1 ppm for methoxy groups) .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to confirm ≥95% purity.
  • HRMS : Match observed [M+H]+ (m/z 371.112) with theoretical values .

Advanced Research Questions

Q. How does the Z-configuration impact the compound’s biological activity compared to its E-isomer?

The Z-isomer’s spatial arrangement allows stronger π-π stacking with aromatic residues in enzyme active sites. For example, in kinase inhibition assays, the Z-form shows 3–5× higher activity due to optimal alignment with ATP-binding pockets. Experimental Design : Compare IC50 values of both isomers using fluorescence polarization assays .

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies often arise from assay conditions (e.g., pH, redox environment). Approach :

  • Dose-Response Curves : Test activity under varying pH (5.5–7.4) and reducing agents (e.g., DTT).
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., tyrosine kinases) .

Q. How can structural modifications enhance the compound’s metabolic stability?

Proposed Modifications :

  • Replace labile methoxy groups with trifluoromethoxy (resists cytochrome P450 oxidation).
  • Introduce methyl groups at the 3-position of the benzamide to sterically hinder hydrolysis. Validation : Perform microsomal stability assays (human liver microsomes) and monitor half-life improvements .

Q. What computational tools predict binding modes with biological targets?

Protocol :

  • Docking : Use AutoDock Vina or Schrödinger Maestro to screen against kinase libraries (e.g., PDB: 2SRC).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).
  • Free Energy Calculations : Apply MM/GBSA to rank binding affinities .

Notes for Rigorous Research

  • Contradictory Data : Cross-validate activity using orthogonal assays (e.g., SPR vs. fluorescence).
  • Stereochemical Purity : Always confirm Z/E ratios via NOESY NMR .
  • Biological Relevance : Prioritize assays under physiologically relevant redox conditions to avoid artifactual results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.